2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
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Overview
Description
The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide is a complex organic molecule featuring a triazole ring, a methoxyphenyl group, and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the triazole derivative with a thiol compound.
Attachment of the Dimethylaminophenyl Group: This final step involves the acylation of the triazole-sulfanyl intermediate with a dimethylaminophenyl acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and binding affinities due to its triazole ring, which is known to interact with various biological targets.
Medicine
Medically, 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide could be explored for its potential as an antimicrobial or anticancer agent. The triazole ring is a common motif in many drugs, suggesting possible pharmacological activities.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could bind to metal ions or active sites in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
- 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
Uniqueness
The uniqueness of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the dimethylamino group can significantly affect its solubility, stability, and interaction with biological targets compared to similar compounds.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H22N6O2S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C19H22N6O2S/c1-24(2)15-9-7-14(8-10-15)21-17(26)12-28-19-23-22-18(25(19)20)13-5-4-6-16(11-13)27-3/h4-11H,12,20H2,1-3H3,(H,21,26) |
InChI Key |
YZAPWCBGOHVOPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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